BenchChemオンラインストアへようこそ!

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol

HIV-1 protease inhibition stereochemistry-activity relationship diastereomer comparison

(3R,3aR,6aR)-Hexahydrofuro[3,2-b]furan-3-ol (CAS 139402-85-0; also indexed as 1,4:3,6-dianhydro-2-deoxy-D-arabino-hexitol) is a chiral bicyclic bis-tetrahydrofuran (bis-THF) alcohol bearing three contiguous stereocenters, with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol. This compound serves as the essential P2 ligand precursor for darunavir (DRV/TMC114), a second-generation HIV-1 protease inhibitor that constitutes first-line antiretroviral therapy owing to its picomolar enzyme affinity (Ki = 16 pM) and clinically demonstrated high genetic barrier to resistance.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 139402-85-0
Cat. No. B6318250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol
CAS139402-85-0
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1COC2C1OCC2O
InChIInChI=1S/C6H10O3/c7-4-3-9-5-1-2-8-6(4)5/h4-7H,1-3H2/t4-,5-,6-/m1/s1
InChIKeyUBVWYDZEQJSKOY-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,3aR,6aR)-Hexahydrofuro[3,2-b]furan-3-ol (CAS 139402-85-0): Core Bis-THF Alcohol Intermediate for HIV-1 Protease Inhibitor Synthesis and Chiral Ligand Procurement


(3R,3aR,6aR)-Hexahydrofuro[3,2-b]furan-3-ol (CAS 139402-85-0; also indexed as 1,4:3,6-dianhydro-2-deoxy-D-arabino-hexitol) is a chiral bicyclic bis-tetrahydrofuran (bis-THF) alcohol bearing three contiguous stereocenters, with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol [1]. This compound serves as the essential P2 ligand precursor for darunavir (DRV/TMC114), a second-generation HIV-1 protease inhibitor that constitutes first-line antiretroviral therapy owing to its picomolar enzyme affinity (Ki = 16 pM) and clinically demonstrated high genetic barrier to resistance [2]. The bis-THF alcohol is converted via activation to its 4-nitrophenylcarbonate and coupled to the hydroxyethylsulfonamide isostere to furnish the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate P2 moiety critical for backbone hydrogen-bonding interactions with Asp29 and Asp30 of the HIV-1 protease S2 subsite [1][2].

Why Generic Bis-THF Alcohol Isomers or Racemic Mixtures Cannot Substitute for (3R,3aR,6aR)-Hexahydrofuro[3,2-b]furan-3-ol in Darunavir-Class Inhibitor Programs


The three contiguous stereocenters of the bis-THF alcohol are pharmacophorically determinant: both ring oxygen atoms must orient precisely to form bifurcated hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30 in the HIV-1 protease S2 subsite [1]. Detailed structure-activity studies established that the position of ring oxygens, ring size, and stereochemistry are all crucial for inhibitory potency; diastereomers differing at a single stereocenter exhibit >900-fold reductions in enzyme inhibitory activity [1][2]. Racemic or diastereomeric mixtures of bis-THF alcohols therefore produce inhibitors with severely compromised target engagement, rendering stereochemical identity a non-negotiable procurement specification. Furthermore, the bis-THF architecture itself is irreplaceable within the darunavir pharmacophore class: alternative P2 ligands lacking the fused bicyclic oxygen framework (e.g., mono-THF, tipranavir-type coumarin, or acyclic sulfonamide P2 moieties) fail to establish the conserved hydrogen-bonding network with conserved backbone residues G27, D29, D30, and D30' that underpins the exceptional activity against multidrug-resistant HIV-1 variants [3].

Quantitative Differentiation Evidence for (3R,3aR,6aR)-Hexahydrofuro[3,2-b]furan-3-ol: Comparator-Anchored Performance Data


Stereochemical Configuration Dictates HIV-1 Protease Inhibitory Potency: ~944-fold Activity Differential Between Diastereomeric bis-THF Urethanes

The enzyme inhibitory potency of bis-THF-containing HIV-1 protease inhibitors is exquisitely dependent on the absolute stereochemistry of the bis-THF moiety. Inhibitors bearing the (3S,3aS,6aS) stereochemical configuration on the bis-THF urethane (derived from the enantiomeric bis-THF alcohol, CAS 162119-33-7) achieved an IC50 of 1.8 ± 0.2 nM and a CIC95 of 46 ± 4 nM in the seminal Ghosh et al. series, representing the optimal P2 ligand geometry [1]. In contrast, the (3R,3aR,6aR)-configured diastereomeric bis-THF urethane—derived from the same alcohol series but with incorrect relative stereochemistry at the ring junction—exhibited an IC50 of 1,700 nM against purified HIV-1 protease under identical assay conditions (pH 5.5, 2°C), representing a ~944-fold loss in inhibitory potency [2]. This stereochemical stringency arises because both ring oxygens of the bis-THF must engage in simultaneous hydrogen-bonding interactions with the backbone amide NH groups of Asp29 and Asp30 in the S2 subsite; incorrect stereochemistry disrupts the orientation of one or both oxygen atoms, eliminating these critical interactions [1][3]. The (3R,3aR,6aR)-hexahydrofuro[3,2-b]furan-3-ol (CAS 139402-85-0) is the alcohol precursor that, upon carbamate formation, yields the (3R,3aS,6aR) P2 ligand configuration required for maximal potency. Note: the C-3a stereodescriptor change from R to S upon alcohol-to-carbamate conversion reflects Cahn-Ingold-Prelog priority rule differences (OH vs OCONHR), not a configurational inversion [1].

HIV-1 protease inhibition stereochemistry-activity relationship diastereomer comparison bis-THF P2 ligand

Darunavir-Derived Inhibitors Containing the (3R,3aS,6aR)-bis-THF P2 Moiety Exhibit >500-fold Superior Antiviral Activity Against Multidrug-Resistant HIV-1 Compared to Ritonavir

In a head-to-head antiviral evaluation against the multidrug-resistant clinical isolate HIV-A02 (harboring eight protease mutations: L10I, K45R, I54V, L63P, A71V, V82T, L90M, I93L), darunavir—which incorporates the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate P2 ligand derived from alcohol 139402-85-0—exhibited an EC50 of 0.002 μM [1]. This compared to ritonavir (EC50 > 1.0 μM, >500-fold less active) and tipranavir (EC50 = 0.364 μM, 182-fold less active). Against wild-type HIV-1NL4-3, darunavir maintained an EC50 of 0.002–0.003 μM [1]. Critically, the bis-THF P2 ligand-containing inhibitor GRL008 (also derived from the same bis-THF alcohol) demonstrated an EC50 of 0.029 μM against HIV-A02, confirming that the bis-THF moiety is the pharmacophoric determinant of activity against resistant variants, independent of the P2' ligand chemistry [1]. GRL008 further showed only a 2.6-fold increase in EC50 (to 0.097 μM) against an HIV-1 variant selected under darunavir pressure over 20 passages (HIVDRVRP20), demonstrating the high genetic barrier conferred by the bis-THF P2 ligand [1].

antiviral potency multidrug-resistant HIV-1 darunavir bis-THF pharmacophore head-to-head PI comparison

Conserved Hydrogen-Bonding Network of the bis-THF P2 Ligand with Protease Backbone Residues Provides Structural Basis for Superior Resistance Profile Over Non-bis-THF Protease Inhibitors

X-ray crystallographic analysis of darunavir and GRL008 (both containing the bis-THF P2 ligand derived from CAS 139402-85-0) in complex with wild-type and multidrug-resistant HIV-A02 protease revealed a conserved hydrogen-bonding network involving the backbone amide nitrogen and carbonyl oxygen atoms of Gly27, Asp29, Asp30, and Asp30' [1]. Both bis-THF ring oxygens participate directly in these interactions. In contrast, tipranavir—which lacks polar groups in the corresponding P2 region—showed no hydrogen bonds with Gly27 and Asp30' in the cocrystal structure with HIV-A02 protease (PDB: 4NJT for DRV-PRA02; cf. PDB: 2O4P for TPV-PRWT) [1]. Ritonavir's P2' thiazolyl moiety exhibited two alternative conformations in the PRA02-RTV cocrystal structure, with one conformation showing complete loss of contacts in the S2' binding pocket, consistent with its compromised antiviral activity (EC50 > 1 μM) [1]. The persistency of the bis-THF hydrogen-bonding network is attributed to the fact that these interactions involve the protease backbone atoms, which are immutable even under drug-selective pressure; side-chain mutations in resistant variants cannot eliminate backbone-directed hydrogen bonds, explaining the high genetic barrier to resistance [1][2].

X-ray crystallography hydrogen-bonding network backbone binding drug resistance structural biology

Scalable Catalytic Asymmetric Synthesis of bis-THF Alcohol Achieves Defined Enantio- and Diastereoselectivity Metrics Enabling Industrial Procurement Specifications

Multiple scalable synthetic routes to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (CAS 139402-85-0) have been validated with quantitative stereochemical outcome metrics. The Ru-catalyzed asymmetric transfer hydrogenation/dynamic kinetic resolution (ATH/DKR) of α-acyl-γ-butyrolactones, employing (R,R)-Ru-FsDPEN catalyst with formic acid/triethylamine at room temperature, delivers the bis-THF alcohol in gram-scale quantities with 95% enantiomeric excess (ee) and 95:5 diastereomeric ratio (dr) [1]. This compares favorably with earlier L-glyceraldehyde-based approaches that typically require more steps and generate lower overall yields. In an alternative process-chemistry route, monopotassium isocitrate—obtained from high-yielding fermentation fed by sunflower oil—is converted via a tertiary amide intermediate to the target bis-THF alcohol; this biocatalytic route leverages renewable feedstock and avoids ozone oxidation or toxic selenium reagents required in earlier syntheses [2]. The catalytic asymmetric hydroalkoxylation/ring-closing metathesis (RCM) sequence reported by Kim et al. achieves a unified, fully stereocontrolled access to the bis-THF alcohol and its pyranofuranol derivatives through sequential Pd and Ru catalysis, providing an unprecedented chemoselective platform for analog generation [3]. Commercial specifications for CAS 139402-85-0 from multiple vendors converge at ≥98% chemical purity by HPLC, with the enantiomeric alcohol (CAS 162119-33-7) listed separately as a darunavir impurity standard, underscoring the importance of stereochemical identity in procurement .

catalytic asymmetric synthesis process chemistry enantiomeric excess diastereomeric ratio industrial scalability

The bis-THF P2 Moiety Retains Full Binding Interactions Regardless of Positional Placement (P2 vs P2') in Hybrid Protease Inhibitor Scaffolds

A series of hybrid HIV-1 protease inhibitors incorporating the bis-THF moiety (derived from CAS 139402-85-0) on either the P2 or P2' side of a lopinavir-derived Phe-Phe pseudosymmetric dipeptide isostere were synthesized and evaluated [1]. Structure-activity relationship studies demonstrated that the bis-THF moiety can be attached at either the P2 or P2' position without significantly affecting enzyme inhibitory potency. Cocrystal structures with wild-type HIV-1 protease (PDB: 6PJG, 6PJB) confirmed that the bis-THF moiety retained hydrogen-bonding and van der Waals interactions identical to those observed in the darunavir-protease complex regardless of its positional placement on the Phe-Phe isostere [1]. However, the identity of the group occupying the opposite P2/P2' position had a dramatic effect on potency depending on the size and shape of the side chain, highlighting that while the bis-THF ligand is positionally robust, the overall inhibitor must be optimized as an integrated scaffold [1]. This positional tolerance is unique among clinically approved PI P2 ligands and provides a design flexibility advantage not available with other P2 pharmacophores.

P2/P2' positional tolerance hybrid inhibitor design pseudosymmetric dipeptide isostere X-ray cocrystal structure structure-based design

Validated Application Scenarios for (3R,3aR,6aR)-Hexahydrofuro[3,2-b]furan-3-ol Based on Quantitative Evidence


Darunavir and Darunavir-Analog API Synthesis Requiring Defined P2 Ligand Stereochemistry

The primary industrial application of CAS 139402-85-0 is as the activated P2 ligand precursor in darunavir active pharmaceutical ingredient (API) manufacturing. The bis-THF alcohol is converted to its 4-nitrophenylcarbonate and coupled to the (2S,3R)-3-amino-2-hydroxy-4-phenylbutane scaffold bearing a 4-aminobenzenesulfonamide P2' ligand. Darunavir produced via this route achieves a Ki of 16 pM against wild-type HIV-1 protease and an antiviral EC50 of 3.2 nM in MT-2 cell-based assays [1]. The stereochemical integrity of the bis-THF alcohol intermediate is critical: procurement specifications should require ≥98% chemical purity by HPLC and ≥95% enantiomeric excess, with chiral HPLC capable of resolving the enantiomeric alcohol (CAS 162119-33-7) as a quantified impurity [2]. The Ru-catalyzed ATH/DKR route (95% ee, 95:5 dr, gram-scale) and the isocitrate fermentation route offer two validated manufacturing pathways with documented stereochemical outcomes [3][4].

Next-Generation HIV-1 Protease Inhibitor Discovery Using bis-THF as a Privileged P2 Scaffold for Backbone Binding

The bis-THF alcohol serves as the starting point for designing novel HIV-1 protease inhibitors that exploit backbone hydrogen-bonding to overcome drug resistance. The conserved H-bonding network with G27, D29, D30, and D30' backbone atoms—validated across multiple X-ray cocrystal structures (PDB: 4HLA, 4NJT, 6PJG)—means that even highly mutated clinical isolates carrying up to eight protease mutations remain susceptible to bis-THF-containing inhibitors [1]. Inhibitor programs can exploit the positional robustness of bis-THF (functional at either P2 or P2' without potency loss) to explore non-sulfonamide dipeptide isostere scaffolds, as demonstrated by Rusere et al. (2020) [5]. The catalytic asymmetric hydroalkoxylation/RCM platform of Kim et al. (2021) further enables unified access to pyranofuranol and furopyranol analogs for expanded structure-activity exploration [6].

Chiral Reference Standard and Impurity Profiling for Darunavir ANDA and Generic Drug Applications

The enantiomeric alcohol (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (CAS 162119-33-7) is listed as Darunavir Impurity 48 in regulatory filings and is supplied with detailed characterization data compliant with ICH guidelines for ANDA submissions [1]. (3R,3aR,6aR)-Hexahydrofuro[3,2-b]furan-3-ol (CAS 139402-85-0) serves as the reference standard for identity, purity, and assay methods in darunavir API quality control. Analytical method validation (AMV) protocols for darunavir require baseline resolution of the (3R,3aR,6aR) and (3S,3aR,6aS) diastereomers by chiral HPLC; the ~944-fold potency differential between inhibitors derived from these two alcohols [2][3] provides the scientific rationale for tight impurity specifications, typically ≤0.10% for the enantiomeric alcohol in darunavir API.

Antiviral Research Targeting PI-Resistant HIV-1 and HIV-2: bis-THF-Derived Inhibitors with Activity Against Multidrug-Resistant Clinical Isolates

GRL008, a non-sulfonamide bis-THF-containing PI derived from CAS 139402-85-0, demonstrated EC50 = 0.029 μM against the multidrug-resistant HIV-A02 clinical isolate and retained activity against HIV-2ROD (a lineage intrinsically resistant to most PIs) [1]. The compound showed only a 2.6-fold increase in EC50 (to 0.097 μM) against an HIV-1 variant selected under darunavir pressure for 20 passages, compared to its wild-type EC50 of 0.038 μM, confirming that the bis-THF P2 ligand—when combined with optimized P2' moieties—can deliver inhibitors with high genetic barriers superior even to darunavir itself [1]. This positions (3R,3aR,6aR)-bis-THF alcohol as a strategic procurement priority for antiviral programs developing salvage therapy agents for patients harboring multidrug-resistant HIV-1 or HIV-2.

Quote Request

Request a Quote for (3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.